molecular formula C8H7ClFIO2 B13919997 5-Chloro-1-fluoro-2-iodo-3-(methoxymethoxy)benzene

5-Chloro-1-fluoro-2-iodo-3-(methoxymethoxy)benzene

Katalognummer: B13919997
Molekulargewicht: 316.49 g/mol
InChI-Schlüssel: WYQVOAUHXXDQKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- is a halogenated aromatic compound with the molecular formula C8H7ClFIO2. This compound is characterized by the presence of multiple halogen atoms (chlorine, fluorine, and iodine) and a methoxymethoxy group attached to the benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- has several applications in scientific research:

Wirkmechanismus

The mechanism by which Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- exerts its effects involves interactions with specific molecular targets. The presence of multiple halogen atoms and the methoxymethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making the compound useful in research and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The unique combination of chlorine, fluorine, iodine, and methoxymethoxy groups in Benzene, 5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)- distinguishes it from other similar compounds. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C8H7ClFIO2

Molekulargewicht

316.49 g/mol

IUPAC-Name

5-chloro-1-fluoro-2-iodo-3-(methoxymethoxy)benzene

InChI

InChI=1S/C8H7ClFIO2/c1-12-4-13-7-3-5(9)2-6(10)8(7)11/h2-3H,4H2,1H3

InChI-Schlüssel

WYQVOAUHXXDQKD-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C(=CC(=C1)Cl)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.